molecular formula C19H17ClFN5OS B11396046 N-(4-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11396046
M. Wt: 417.9 g/mol
InChI Key: WEYQEZWYBGTLSC-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolo-thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and thiadiazine rings in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone. This intermediate then undergoes cyclization with 4-fluorobenzoyl isothiocyanate to yield the desired triazolo-thiadiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by disrupting their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the combination of both triazole and thiadiazine rings in its structure. This dual-ring system enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17ClFN5OS

Molecular Weight

417.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H17ClFN5OS/c1-2-15-23-24-19-26(15)25-16(11-3-7-13(21)8-4-11)17(28-19)18(27)22-14-9-5-12(20)6-10-14/h3-10,16-17,25H,2H2,1H3,(H,22,27)

InChI Key

WEYQEZWYBGTLSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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